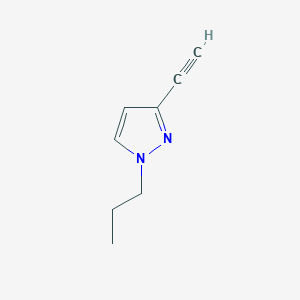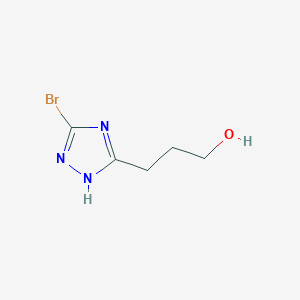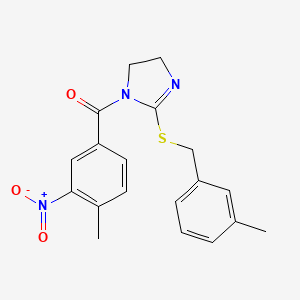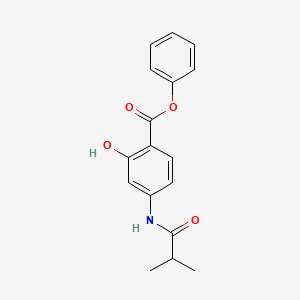
Phenyl 2-hydroxy-4-isobutyramidobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-hydroxy-4-isobutyramidobenzoate likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a hydroxy group (an oxygen and hydrogen, -OH), and an isobutyramido group (derived from isobutyric acid, a carboxylic acid). The exact structure and properties would depend on the arrangement of these groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a phenyl compound with an appropriate isobutyramido compound. The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the phenyl, hydroxy, and isobutyramido groups. The presence of these functional groups would likely confer certain chemical properties to the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reactants present. The phenyl and hydroxy groups could participate in electrophilic aromatic substitution reactions, while the isobutyramido group could undergo reactions typical of carboxylic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and isobutyramido groups could increase its solubility in water .Aplicaciones Científicas De Investigación
Coordination Chemistry of β-functional Phenyl Isocyanides
Research on β-functional phenyl isocyanides, particularly 2-hydroxyphenyl isocyanide derivatives, has been explored. This includes studies on the coordination chemistry of these compounds, focusing on the reactivity and interactions with various metal fragments. These insights are crucial for understanding the electronic properties and reactivity of related complexes (Tamm & Hahn, 1999).
Natural Compounds from Marine Fungi
A study identified new compounds from mangrove fungi, including derivatives of hydroxybenzoic acid, which have shown antibacterial and antifungal activities. Such research is significant for discovering new bioactive compounds with potential pharmaceutical applications (Shao et al., 2007).
Synthesis in High-Temperature Water
Research on synthesizing benzimidazoles, starting from compounds like 1,2-phenylenediamine and benzoic acid, has been conducted in high-temperature water. This approach is significant for exploring environmentally friendly and efficient synthesis methods for related chemical compounds (Dudd et al., 2003).
Chromatography of Salicylic Acid Compounds
A study focused on the chromatography of salicylic acid and related compounds, which is relevant for pharmaceutical and cosmetic formulations. This research aids in understanding the separation and analysis of similar phenolic compounds in various products (Goss, 1998).
Analysis of Environmental Phenols
An analytical method has been developed to measure concentrations of various environmental phenols, including derivatives of hydroxybenzoic acid, in human milk. This research is crucial for assessing human exposure to these compounds and understanding their potential health impacts (Ye et al., 2008).
Biotechnological Synthesis of Hydroxybenzoic Acid
A novel biotechnological approach for synthesizing 4-hydroxybenzoic acid using an enzyme that carboxylates phenylphosphate has been reported. This method is important for environmentally friendly and sustainable chemical production (Dibenedetto et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl 2-hydroxy-4-(2-methylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11(2)16(20)18-12-8-9-14(15(19)10-12)17(21)22-13-6-4-3-5-7-13/h3-11,19H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBUMVIELHVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)C(=O)OC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-hydroxy-4-(2-methylpropanamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

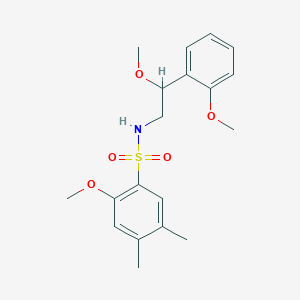
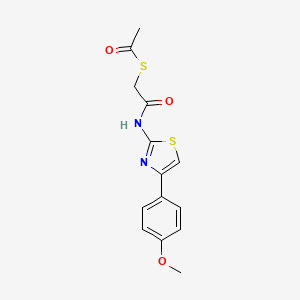
![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2579088.png)
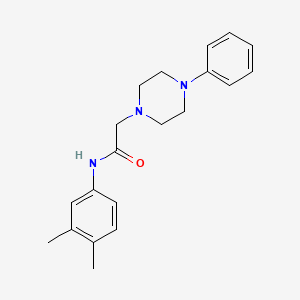
![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)
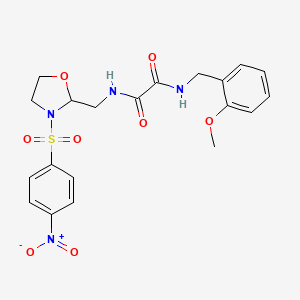
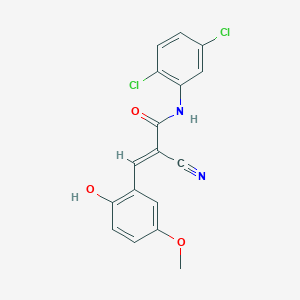
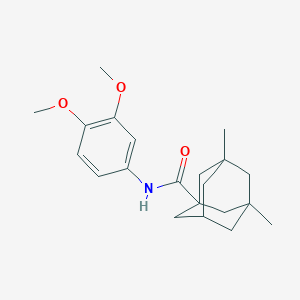
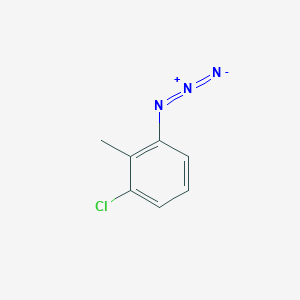
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2579100.png)
